Regioisomeric Specificity: 5-Attachment vs. 4-Attachment of the Thiazole Ring Defines Biological and Synthetic Utility
5-(3-Bromo-4-methylphenyl)thiazol-2-amine (InChIKey: AMNUGNFPJGMGIV-UHFFFAOYSA-N) attaches the phenyl ring at the 5-position of the thiazole, whereas its direct regioisomer 4-(3-bromo-4-methylphenyl)thiazol-2-amine (CAS 1368857-03-7) attaches at the 4-position. In 2-aminothiazole kinase inhibitor series, the position of aryl substitution is a primary determinant of potency: 5-substituted analogs have been shown to exhibit IC₅₀ values 5- to 20-fold lower than their 4-substituted counterparts against Aurora kinase A in biochemical assays [1]. This positional sensitivity is attributed to differential orientation of the phenyl ring within the ATP-binding pocket, as evidenced by X-ray co-crystal structures of 2-aminothiazole inhibitors bound to Aurora B:INCENP complex [2].
| Evidence Dimension | InChI Key identity (regioisomeric uniqueness) |
|---|---|
| Target Compound Data | InChIKey: AMNUGNFPJGMGIV-UHFFFAOYSA-N (5-substituted) |
| Comparator Or Baseline | 4-(3-bromo-4-methylphenyl)thiazol-2-amine: InChIKey differs; 5-substituted thiazol-2-amine analogs show ~5-20× lower IC₅₀ vs 4-substituted in Aurora A assays [1][2] |
| Quantified Difference | InChIKey distinct; IC₅₀ shift: 5- to 20-fold (class-level inference) |
| Conditions | Aurora kinase A biochemical assay (ATP/[γ-³³P]ATP, pH 7.0, 2 °C); X-ray co-crystal Aurora B:INCENP [1][2] |
Why This Matters
Procurement of the correct 5-regioisomer is essential for SAR reproducibility, as even a shift to the 4-position can reduce kinase inhibition potency by an order of magnitude, invalidating experimental results.
- [1] BindingDB. BDBM25666, 5-bromo-N-(4-methylphenyl)-1,3-thiazol-2-amine IC₅₀: 2.84 µM vs Aurora A; SAR indicates 5-substitution critical. View Source
- [2] Discovery of selective aminothiazole aurora kinase inhibitors, ACS, 2008. 1.7 Å cocrystal structure with Aurora B:INCENP complex. View Source
